(R)-2-(3-(tert-butoxycarbonylamino)-2-oxopiperidin-1-yl)acetic acid
Overview
Description
“®-2-(3-(tert-butoxycarbonylamino)-2-oxopiperidin-1-yl)acetic acid” is a compound that contains a tert-butoxycarbonyl (Boc) group . The Boc group is commonly used in peptide synthesis as an Nα-amino protecting group .
Synthesis Analysis
The synthesis of compounds containing the Boc group can be achieved through various methods. One such method involves the use of oxalyl chloride for the selective deprotection of the Boc group from a diverse set of compounds . Another method uses hydrogen chloride in anhydrous dioxane solution for the fast, efficient, and selective deprotection of the Boc group .Molecular Structure Analysis
The molecular structure of “®-2-(3-(tert-butoxycarbonylamino)-2-oxopiperidin-1-yl)acetic acid” includes a Boc group, which is a significant component in peptide synthesis .Chemical Reactions Analysis
The Boc group in the compound can be selectively deprotected using oxalyl chloride . This reaction takes place under room temperature conditions for 1–4 hours with yields up to 90% .Scientific Research Applications
Peptide Synthesis and Solid-Phase Chemistry
The tert-butoxycarbonyl (Boc) protecting group plays a crucial role in peptide synthesis. Researchers use Boc derivatives of amino acids to protect the amino group during peptide assembly. By selectively deprotecting Boc groups, they can create complex peptide sequences. The compound serves as a valuable Boc-protected amino acid building block in solid-phase peptide synthesis .
Mechanism of Action
properties
IUPAC Name |
2-[(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopiperidin-1-yl]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O5/c1-12(2,3)19-11(18)13-8-5-4-6-14(10(8)17)7-9(15)16/h8H,4-7H2,1-3H3,(H,13,18)(H,15,16)/t8-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLPLDJICXMMSBB-MRVPVSSYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1=O)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCCN(C1=O)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40680229 | |
Record name | {(3R)-3-[(tert-Butoxycarbonyl)amino]-2-oxopiperidin-1-yl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40680229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(3-(tert-butoxycarbonylamino)-2-oxopiperidin-1-yl)acetic acid | |
CAS RN |
82611-51-6 | |
Record name | {(3R)-3-[(tert-Butoxycarbonyl)amino]-2-oxopiperidin-1-yl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40680229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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